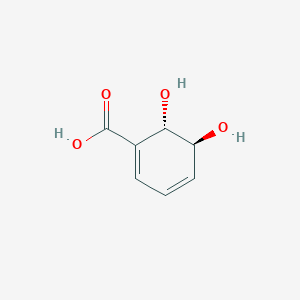
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxyl groups attached to a dihydrobenzoic acid structure, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield .
Industrial Production Methods
Industrial production of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid often involves biocatalytic processes due to their efficiency and sustainability. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the large-scale production of this compound with high enantioselectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups and the aromatic ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its role in various biological pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share a similar chiral structure and are used in similar applications, such as in the synthesis of pharmaceuticals.
(2S,3S)-trans-2,3-Dihydro-3-hydroxyanthranilic acid: This compound has a similar dihydroxy structure and is studied for its potential therapeutic applications.
Uniqueness
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid is unique due to its specific chiral configuration and the presence of two hydroxyl groups, which make it highly versatile for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields highlight its significance in scientific research and industry.
Eigenschaften
CAS-Nummer |
176487-06-2 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)/t5-,6-/m0/s1 |
InChI-Schlüssel |
INCSWYKICIYAHB-WDSKDSINSA-N |
SMILES |
C1=CC(C(C(=C1)C(=O)O)O)O |
Isomerische SMILES |
C1=C[C@@H]([C@H](C(=C1)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(C(C(=C1)C(=O)O)O)O |
Synonyme |
1,3-Cyclohexadiene-1-carboxylicacid,5,6-dihydroxy-,(5S,6S)-(9CI) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















